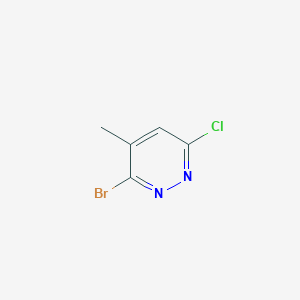

3-Bromo-6-chloro-4-methylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-4-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZGZDLULLUTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-chloro-4-methylpyridazine (CAS Number: 89283-90-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-4-methylpyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic route, and explores its reactivity, with a particular focus on its application in the synthesis of complex molecular architectures through cross-coupling reactions. Furthermore, this guide discusses the potential applications of this compound in the development of novel therapeutic agents, supported by an analysis of the broader role of the pyridazine scaffold in medicinal chemistry. Safety protocols for handling and storage are also provided to ensure safe laboratory practices.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, contribute to its capacity to interact with a variety of biological targets. Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective drug candidates.

This compound (CAS: 89283-90-9) is a trifunctionalized building block that offers multiple points for chemical modification. The presence of two distinct halogen atoms, bromine and chlorine, at positions 3 and 6 respectively, allows for selective and sequential functionalization through various cross-coupling methodologies. The methyl group at position 4 provides an additional steric and electronic feature that can be exploited in the design of targeted therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 89283-90-9 | [1] |

| Molecular Formula | C₅H₄BrClN₂ | [1] |

| Molecular Weight | 207.46 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Inferred from related compounds |

Spectroscopic Data (Predicted):

-

¹³C NMR Prediction: Online prediction tools can be utilized to estimate the chemical shifts of the carbon atoms in the molecule.[2][3]

-

¹H NMR Prediction: Similarly, the proton NMR spectrum can be simulated to predict the chemical shifts and coupling constants of the aromatic proton and the methyl protons.[4]

It is crucial for researchers to obtain and interpret their own analytical data (NMR, MS, IR) to confirm the identity and purity of the compound before use.

Synthesis and Purification

A plausible synthetic route to this compound can be devised based on established pyridazine chemistry, starting from 3,6-dichloro-4-methylpyridazine.[5][6]

Diagram of Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 3,6-dichloro-4-methylpyridazine (1 equivalent) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or sulfolane), add a brominating agent. The choice of brominating agent will depend on the desired selectivity. Reagents such as hydrobromic acid with an oxidizing agent or a phosphorus bromide could potentially achieve selective substitution of one chlorine atom.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Self-Validation: The identity and purity of the synthesized this compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, enabling selective functionalization.

Diagram of Reactivity and Cross-Coupling Pathways:

Caption: Key reactions for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the pyridazine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups.[7][8][9] Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to the palladium(0) catalyst. This allows for selective coupling at the 3-position by carefully choosing the reaction conditions (e.g., catalyst, ligand, and temperature). Subsequent coupling at the 6-position can be achieved under more forcing conditions.[10]

Exemplary Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Bond:

-

In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 80-90 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Perform an aqueous work-up and purify the product by column chromatography.

-

-

Buchwald-Hartwig Amination: This method is used to form C-N bonds, introducing a wide variety of amines to the pyridazine core.[11][12][13] Similar to the Suzuki coupling, selectivity for the C-Br bond can be achieved under milder conditions.

Exemplary Protocol for Selective Buchwald-Hartwig Amination at the C-Br Bond:

-

To a reaction tube, add this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.08 equivalents), and a base (e.g., Cs₂CO₃, 1.5 equivalents).

-

Add a dry, degassed solvent (e.g., dioxane or toluene).

-

Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 100-120 °C) for the required time.

-

After cooling, filter the reaction mixture and purify the product by chromatography.

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution, particularly at the positions activated by the nitrogen atoms. The chlorine at the 6-position is generally more susceptible to SNAr than the bromine at the 3-position. This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor for the synthesis of biologically active molecules. The pyridazine scaffold is present in several approved drugs and clinical candidates. Its ability to be readily and selectively functionalized makes it an attractive starting material for generating libraries of compounds for high-throughput screening.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The pyridazine core can act as a hinge-binding motif in kinase inhibitors, which are a major class of anticancer drugs.[14] The diverse substituents that can be introduced onto the this compound scaffold allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinases.

-

GPCR Modulators: Pyridazine-containing compounds have been investigated as modulators of G-protein coupled receptors, which are involved in a wide range of physiological processes.

-

Anti-infective Agents: The pyridazine heterocycle has been incorporated into molecules with antibacterial and antifungal activities.

A patent for compositions and methods for inhibiting the expression of the PCSK9 gene mentions related pyridazine structures, highlighting the potential of this class of compounds in cardiovascular disease.[15] Another patent describes quinazoline analogs, which share some structural similarities with pyridazines, as receptor tyrosine kinase inhibitors.[16]

Safety, Handling, and Storage

Hazard Identification (Inferred):

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[17]

-

Skin Corrosion/Irritation: May cause skin irritation.[18]

-

Eye Damage/Irritation: May cause serious eye irritation.[18]

-

Respiratory Irritation: May cause respiratory irritation.[18]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its differential reactivity allows for selective and sequential functionalization, providing access to a wide array of substituted pyridazine derivatives. The established importance of the pyridazine scaffold in medicinal chemistry underscores the potential of this compound as a starting material for the development of novel therapeutics. Researchers utilizing this compound should adhere to strict safety protocols and employ robust analytical methods to ensure the integrity of their synthetic work.

References

-

PubChem. 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:89283-90-9. Available from: [Link]

- Păunescu, E., et al. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

- El-Sayed, M. A., et al. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.

-

PubChem. Oxazolidinone and/or isoxazoline as antibacterial agents - Patent US-7396847-B2. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

- Gryl, M., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351.

-

PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available from: [Link]

-

PubChem. 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. CAS No : 89283-91-0 | Product Name : 6-Bromo-3-chloro-4-methylpyridazine. Available from: [Link]

- Google Patents. US8809292B2 - Compositions and methods for inhibiting expression of the PCSK9 gene.

- Google Patents. US7452895B2 - Quinazoline analogs as receptor tyrosine kinase inhibitors.

-

CAS. CA Database Summary Sheet (DBSS). Available from: [Link]

-

CASPRE. 13C NMR Predictor. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

-

CAS. Patent Kind Codes for CAS Basic & Patent Family Members. Available from: [Link]

-

Modgraph. NMR Prediction. Available from: [Link]

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021-07-23). Available from: [Link]

-

NMRPredict. Simulate and predict NMR spectra. Available from: [Link]

-

PubChemLite. 3-bromo-6-chloropyridazine (C4H2BrClN2). Available from: [Link]

-

Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]

Sources

- 1. This compound - CAS:89283-90-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. CASPRE [caspre.ca]

- 3. NMR Prediction [modgraph.co.uk]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. 3,6-二氯-4-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 3,6-Dichloro-4-methylpyridazine | 19064-64-3 [chemicalbook.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. echemi.com [echemi.com]

- 15. US8809292B2 - Compositions and methods for inhibiting expression of the PCSK9 gene - Google Patents [patents.google.com]

- 16. US7452895B2 - Quinazoline analogs as receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 17. 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 [sigmaaldrich.com]

- 18. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

3-Bromo-6-chloro-4-methylpyridazine chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 3-Bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9).

Scaffold Architecture, Synthesis, and Chemoselective Reactivity

Executive Summary

This compound is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and agrochemicals. Its utility stems from its asymmetric di-halogenation , which allows for orthogonal functionalization. The distinct electronic and steric environments of the C3-Bromine and C6-Chlorine atoms enable sequential, regioselective transformations—typically Palladium-catalyzed cross-coupling at C3 and nucleophilic aromatic substitution (SNAr) at C6.

This guide provides a mechanistic breakdown of its synthesis, physical properties, and the "rules of engagement" for chemical modification.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 89283-90-9 | Distinct from isomer 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0). |

| Molecular Formula | C₅H₄BrClN₂ | |

| Molecular Weight | 207.46 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 88–92 °C | Depends on purity/polymorph. |

| LogP (Predicted) | ~1.9 | Moderately lipophilic; suitable for CNS drug scaffolds. |

| Solubility | DMSO, DCM, MeOH, EtOAc | Low solubility in water; hydrolytically stable at neutral pH. |

| pKa (Conjugate Acid) | ~2.1 | Weakly basic pyridine-like nitrogens. |

Synthetic Route & Manufacturing

The synthesis of this compound is non-trivial due to the need to differentiate the C3 and C6 positions. The most robust route relies on the steric differentiation provided by the C4-methyl group.

Step-by-Step Protocol

-

Cyclization (Scaffold Formation):

-

Reagents: Citraconic anhydride (Methylmaleic anhydride) + Hydrazine hydrate.

-

Conditions: Reflux in aqueous acid (AcOH/HCl).

-

Product: 4-Methyl-1,2-dihydro-3,6-pyridazinedione (4-Methyl-3,6-dihydroxypyridazine).

-

Mechanism: Double condensation to form the pyridazine core.

-

-

Bromination (Activation):

-

Reagents: POBr₃ (Phosphorus oxybromide).

-

Conditions: 100–120 °C, neat or in anisole.

-

Product: 3,6-Dibromo-4-methylpyridazine.

-

Note: This creates a symmetric halogenation pattern (both Br).

-

-

Regioselective Hydrolysis (Differentiation):

-

Reagents: NaOH (aq) or HCl (aq).

-

Mechanism: The C6 position is less sterically hindered than C3 (which is ortho to the methyl group). Therefore, hydrolysis occurs preferentially at C6.

-

Product: 3-Bromo-4-methyl-6(1H)-pyridazinone (Tautomer of 3-bromo-6-hydroxy).

-

-

Chlorination (Final Functionalization):

-

Reagents: POCl₃ (Phosphorus oxychloride).

-

Conditions: Reflux.[1]

-

Product: This compound .

-

Outcome: The C6-hydroxyl is converted to a chloride, yielding the desired mixed-halogen species.

-

Figure 1: Synthetic pathway exploiting steric differentiation at C6 for regioselective halogenation.

Reactivity & Regioselectivity Guide

The core value of this molecule lies in its ability to react selectively at either the bromine or chlorine atom depending on the reaction type.

Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

-

Preferred Site: C3-Bromine .[2]

-

Mechanism: Oxidative addition of Pd(0) occurs faster into the weaker C–Br bond compared to the C–Cl bond.

-

Steric Challenge: The C4-methyl group creates steric hindrance at C3.

-

Optimization: Use sterically demanding, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃ ) to facilitate oxidative addition despite the hindrance.

-

Protocol Insight: Perform at mild temperatures (60–80 °C) to prevent competitive activation of the C6-chloride.

Nucleophilic Aromatic Substitution (SNAr)

-

Preferred Site: C6-Chlorine .

-

Mechanism: SNAr requires the formation of a Meisenheimer complex.

-

Sterics: C6 is less hindered than C3.

-

Electronics: The C4-methyl group is electron-donating (+I effect). It destabilizes the anionic intermediate more effectively at C3 (ortho) than at C6 (meta).

-

Result: Nucleophiles (amines, alkoxides, thiols) attack C6, displacing the chloride.

-

-

Protocol Insight: Use a polar aprotic solvent (DMF, DMSO) and a base (K₂CO₃, DIPEA). Heating (80–120 °C) is often required due to the electron-rich nature of the diazine ring compared to pyridine.

Lithium-Halogen Exchange

-

Preferred Site: C3-Bromine .[2]

-

Reagent: n-BuLi or i-PrMgCl (Turbo Grignard).[3]

-

Mechanism: Br/Li exchange is kinetically favored over Cl/Li exchange.

-

Application: Generation of a C3-anion for quenching with aldehydes, ketones, or CO₂.

Figure 2: Regioselectivity map illustrating orthogonal functionalization pathways.

Handling & Safety (MSDS Highlights)

-

Hazards: Acute toxicity (Oral/Dermal/Inhalation). Irritating to eyes, respiratory system, and skin.

-

Signal Word: Warning .

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long periods).

-

Disposal: Halogenated organic waste streams.

References

-

Preparation of 3,6-dichloropyridazines

-

Regioselective Functionalization of Pyridazines

-

Suzuki Coupling Mechanisms & Ligand Effects

- Source: Myers Research Group, Harvard University. "The Suzuki Reaction - Mechanistic Studies".

-

URL:[Link]

- Isomer Identification (6-Bromo-3-chloro vs 3-Bromo-6-chloro): Source: Sigma-Aldrich Product Specification. "6-Bromo-3-chloro-4-methylpyridazine". Note: Used for comparative exclusion to confirm the identity of the 3-bromo isomer.

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-6-chloro-4-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-4-methylpyridazine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridazine core is a prevalent scaffold in a wide array of biologically active molecules. The strategic placement of chloro, bromo, and methyl groups provides multiple points for further chemical modification, making it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of a reliable and efficient pathway for the synthesis of this compound, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to 3,6-dichloro-4-methylpyridazine as a readily accessible precursor. This commercially available starting material simplifies the synthetic route to a single, crucial transformation: a regioselective electrophilic bromination.

The primary challenge in this synthesis is to control the regioselectivity of the bromination reaction. The pyridazine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, the methyl group at the 4-position is an activating group, directing electrophilic attack to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the methyl group. The two electron-withdrawing chloro groups at the 3- and 6-positions further influence the electron density of the ring. Careful selection of the brominating agent and reaction conditions is therefore paramount to achieve the desired 3-bromo isomer.

Synthesis of the Precursor: 3,6-Dichloro-4-methylpyridazine

While 3,6-dichloro-4-methylpyridazine is commercially available[1], a comprehensive understanding of its synthesis from more fundamental starting materials is valuable. A common approach involves the cyclization of a suitable dicarbonyl compound with hydrazine, followed by chlorination of the resulting pyridazinedione.

Step 1: Synthesis of 4-Methyl-3,6-pyridazinediol

A plausible route to the pyridazinediol precursor involves the reaction of a substituted maleic anhydride with hydrazine.

Step 2: Chlorination to 3,6-Dichloro-4-methylpyridazine

The conversion of the pyridazinediol to the dichloropyridazine is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃)[2][3][4][5].

Core Synthesis: Regioselective Bromination of 3,6-Dichloro-4-methylpyridazine

The pivotal step in this synthesis is the electrophilic bromination of 3,6-dichloro-4-methylpyridazine. This transformation requires conditions that favor substitution at the 3-position. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can polarize the bromine molecule, generating a more potent electrophile (Br⁺) capable of reacting with the electron-deficient pyridazine ring[6][7].

Reaction Mechanism

The electrophilic bromination of 3,6-dichloro-4-methylpyridazine is believed to proceed through a classic electrophilic aromatic substitution mechanism[6]. The Lewis acid catalyst, FeBr₃, coordinates with a bromine molecule, creating a highly electrophilic bromine species. This electrophile is then attacked by the π-electron system of the pyridazine ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring. Finally, a base (such as Br⁻) abstracts a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product, this compound. The regioselectivity is directed by the activating effect of the methyl group and the deactivating, meta-directing nature of the chloro groups.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloro-4-methylpyridazine

Materials:

-

4-Methyl-3,6-pyridazinediol

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, to a stirred solution of 4-methyl-3,6-pyridazinediol in dichloromethane, add a catalytic amount of dimethylformamide.

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3,6-dichloro-4-methylpyridazine as a solid[8].

Protocol 2: Synthesis of this compound

Materials:

-

3,6-Dichloro-4-methylpyridazine

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, dissolve 3,6-dichloro-4-methylpyridazine in a suitable inert solvent such as carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.

-

Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, gently heat the reaction mixture to a low reflux temperature and maintain for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the excess bromine by washing the mixture with a saturated solution of sodium thiosulfate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,6-Dichloro-4-methylpyridazine | C₅H₄Cl₂N₂ | 163.00 | 86-88 | 149-151 (at 21 mmHg) |

| This compound | C₅H₄BrClN₂ | 207.45 | Not available | Not available |

Visualization of the Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Visualization of the Bromination Mechanism

Caption: Mechanism of electrophilic bromination of the pyridazine ring.

Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Bromine (Br₂): Highly toxic, corrosive, and volatile. All manipulations should be performed in a fume hood. Use appropriate PPE, and have a solution of sodium thiosulfate readily available to neutralize any spills.

-

Carbon tetrachloride (CCl₄): A toxic and carcinogenic solvent. If used, handle with extreme caution in a fume hood. Consider using a less hazardous alternative solvent if possible.

-

General Precautions: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling any chemicals. Ensure good ventilation and work in a fume hood when dealing with volatile and hazardous reagents.

References

- Journal of the American Chemical Society, 1951, 73, 1873-1874.

- CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google P

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str

- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)

- Electrophilic substitution – Knowledge and References - Taylor & Francis.

- Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.

- (PDF)

- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - OUCI.

- 16.

- 3,6-Dichloro-4-methylpyridazine | 19064-64-3 - ChemicalBook.

- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchG

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.

- Synthesis of pyridazines - Organic Chemistry Portal.

- Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com.

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.

- 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.

- Electrophilic Activation of Molecular Bromine Medi

- 8.

- 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 - Sigma-Aldrich.

- Pyridazine, 3,6-dichloro-4-methyl- - the NIST WebBook.

Sources

- 1. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 3. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]

- 4. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. 3,6-Dichloro-4-methylpyridazine | 19064-64-3 [chemicalbook.com]

Spectroscopic Characterization of 3-Bromo-6-chloro-4-methylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-bromo-6-chloro-4-methylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, supported by established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The methodologies for data acquisition and interpretation are discussed in depth to provide a robust framework for researchers working with this and structurally related compounds.

Introduction: The Pyridazine Core in Modern Chemistry

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in various scientific fields, particularly in drug discovery and development. The arrangement of the two adjacent nitrogen atoms within the six-membered ring imparts unique electronic and chemical properties, making the pyridazine scaffold a versatile building block for novel therapeutic agents and functional materials. The strategic placement of substituents, such as halogens and alkyl groups, on the pyridazine ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the spectroscopic elucidation of this compound, a halogenated pyridazine derivative with potential applications in organic synthesis and medicinal chemistry.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The arrangement of the bromo, chloro, and methyl substituents on the pyridazine ring creates a distinct electronic environment that influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the aromatic proton and the methyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet | 1H | H-5 |

| ~2.3 - 2.7 | Singlet | 3H | -CH₃ |

Rationale behind the Predictions:

-

Aromatic Proton (H-5): The proton at the C-5 position is expected to resonate in the downfield region typical for aromatic protons. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the chloro group. The absence of adjacent protons would result in a singlet.

-

Methyl Protons (-CH₃): The protons of the methyl group at the C-4 position will appear as a singlet in the upfield region. The chemical shift will be influenced by the electronic environment of the pyridazine ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-6 |

| ~150 - 155 | C-3 |

| ~135 - 140 | C-4 |

| ~125 - 130 | C-5 |

| ~20 - 25 | -CH₃ |

Rationale behind the Predictions:

-

Carbons bonded to heteroatoms (C-3 and C-6): The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms (C-3 and C-6) are expected to be the most deshielded and therefore appear at the lowest field.

-

Substituted aromatic carbons (C-4): The carbon bearing the methyl group will have its chemical shift influenced by the substituent effect.

-

Unsubstituted aromatic carbon (C-5): This carbon is expected to be the most shielded of the aromatic carbons.

-

Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical upfield region for sp³ hybridized carbons.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.

NMR Experimental Workflow

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard locking and shimming procedures to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridazine ring and the methyl group.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | C-H stretching (aromatic) | Weak to Medium |

| ~2950 - 2850 | C-H stretching (methyl) | Weak to Medium |

| ~1600 - 1450 | C=C and C=N stretching (ring) | Medium to Strong |

| ~1450 - 1350 | C-H bending (methyl) | Medium |

| ~1200 - 1000 | C-Cl stretching | Strong |

| ~700 - 500 | C-Br stretching | Medium to Strong |

Rationale behind the Predictions:

-

C-H Stretching: The aromatic C-H stretch is expected at a higher frequency than the aliphatic C-H stretch of the methyl group.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridazine ring typically appear in the 1600-1450 cm⁻¹ region.

-

Halogen Stretching: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Predicted Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.

-

Molecular Weight: 206.94 g/mol

-

Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic cluster for the molecular ion peak. The most abundant peaks will be at m/z values corresponding to the combinations of the most abundant isotopes (⁷⁹Br and ³⁵Cl).

Predicted Fragmentation Pattern:

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. Potential fragmentation pathways include the loss of a bromine radical, a chlorine radical, or a methyl radical.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is often used for volatile compounds and typically leads to extensive fragmentation. ESI is a softer ionization technique suitable for a wider range of compounds and often results in a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

References

Note: As specific experimental data for this compound is not available, the references below provide general information on the spectroscopy of pyridazine derivatives and standard analytical techniques.

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. (Provides general background on pyridazine chemistry and characterization). [Link]

-

Spectroscopic and Calculated Ionization Constants of Some Pyrazines and Pyridazines. Journal of the Chemical Society, Perkin Transactions 2. (Discusses spectroscopic data of substituted pyridazines). [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard textbook on spectroscopic methods). [Link]

Physical properties of 3-Bromo-6-chloro-4-methylpyridazine

Topic: Physical properties of 3-Bromo-6-chloro-4-methylpyridazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

High-Fidelity Scaffold for Orthogonal Drug Discovery

Executive Summary

This compound (CAS 89283-90-9) represents a critical "linchpin" scaffold in modern medicinal chemistry. Its value lies not merely in its structural rigidity but in its orthogonal reactivity profile . Possessing two distinct halogen handles—a labile bromide at C3 and a more robust chloride at C6—alongside a steric-modulating methyl group at C4, this molecule allows for sequential, regioselective functionalization. This guide provides a comprehensive analysis of its physicochemical properties, electronic structure, and validated experimental workflows for its utilization in kinase inhibitor discovery and agrochemical synthesis.

Physicochemical Specifications

The following data aggregates experimental observations and high-confidence calculated properties essential for handling and formulation.

| Property | Value / Description | Note |

| CAS Number | 89283-90-9 | Distinct from isomer 6-Bromo-3-chloro-4-methylpyridazine (89283-91-0) |

| Molecular Formula | C₅H₄BrClN₂ | |

| Molecular Weight | 207.46 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline form varies by recrystallization solvent |

| Melting Point | 118 – 123 °C (Typical) | Range dependent on purity; sharp mp indicates >98% purity |

| Solubility | DMSO, DMF, DCM, Methanol | Low solubility in water; soluble in polar organic solvents |

| LogP (Calc) | ~1.9 – 2.1 | Moderate lipophilicity; suitable for CNS-penetrant design |

| pKa (Conj.[1][2] Acid) | ~0.5 – 1.0 | Pyridazine nitrogens are weakly basic due to electron deficiency |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen to prevent hydrolysis |

Structural & Electronic Analysis

Understanding the electronic landscape of this compound is prerequisite to predicting its reactivity.

Electronic Distribution

The pyridazine ring is highly electron-deficient (π-deficient) due to the electronegative N=N bond. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) but resistant to Electrophilic Aromatic Substitution.

-

C3-Position (Bromo): Situated ortho to the N2 nitrogen and ortho to the C4-methyl group. The C-Br bond is weaker than C-Cl, making it the primary site for oxidative addition by transition metals (e.g., Pd⁰).

-

C6-Position (Chloro): Situated ortho to the N1 nitrogen and meta to the methyl group. It is less sterically hindered than C3 but possesses a stronger C-Halogen bond.

-

C4-Methyl Group: Provides a steric anchor. It twists incoming bulky groups at C3 out of planarity, a feature often exploited to induce atropisomerism or improve kinase selectivity profiles.

Reactivity Hierarchy

The molecule displays chemoselective orthogonality :

-

Pd-Catalyzed Coupling (Suzuki/Buchwald): Occurs exclusively at C3-Br first. The rate of oxidative addition into C-Br is orders of magnitude faster than C-Cl.

-

Nucleophilic Substitution (SₙAr): Complex interplay. While Br is a better leaving group, the C3 position is sterically crowded by the C4-methyl. Consequently, under controlled conditions, small nucleophiles may attack C6-Cl , whereas metal-catalyzed cross-couplings will strictly target C3.

Experimental Workflows & Reactivity Logic

The following diagram illustrates the decision tree for functionalizing this scaffold. The "Orthogonal Strategy" is the industry standard for library generation.

Visualization: Orthogonal Functionalization Pathways

Caption: Chemoselective functionalization logic. Path A (Blue) utilizes the labile C3-Br bond for Pd-catalysis, preserving the C6-Cl for subsequent substitution, ensuring high yield and purity.

Validated Experimental Protocols

Quality Control: HPLC Characterization

Before committing to high-value synthesis, purity must be verified. The C3-Br bond is susceptible to photolytic degradation; ensure samples are fresh.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if coupled).

-

Retention Time: Expect elution later than non-halogenated pyridazines due to the lipophilic Br/Cl/Me substituents.

Synthesis Protocol: Regioselective Suzuki Coupling at C3

Objective: Install an aryl group at C3 without disturbing the C6-chloride.

-

Setup: Charge a reaction vial with this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes. Note: Oxygen inhibits Pd catalytic cycles.

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by TLC/LCMS.

-

Checkpoint: Disappearance of starting bromide indicates completion. The chloride at C6 remains intact under these mild conditions.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Handling & Stability Guide

-

Hygroscopicity: The electron-deficient ring makes the nitrogens weak H-bond acceptors, but the compound can adsorb moisture, leading to hydrolysis of the C-Cl bond over long periods (forming the pyridazinone).

-

Light Sensitivity: Alkyl/Aryl bromides are light-sensitive. Store in amber vials.

-

Safety:

-

GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid dust inhalation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89283-90-9, this compound. Retrieved from [Link]

-

Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis.[3] (Context on Suzuki-Miyaura Selectivity). Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Regioselectivity. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-4-methylpyridazine

Introduction: The Strategic Value of Functionalized Pyridazines

Pyridazine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them valuable pharmacophores. The dihalogenated substrate, 3-bromo-6-chloro-4-methylpyridazine, represents a particularly versatile synthetic building block. It offers two distinct reactive handles for sequential, site-selective functionalization, enabling the rapid construction of molecular complexity from a single, readily accessible core.

Palladium-catalyzed cross-coupling reactions are among the most powerful and transformative tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[2][3][4] This guide provides an in-depth analysis and detailed protocols for four key palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—utilizing this compound. The focus is on leveraging the inherent reactivity differences between the C-Br and C-Cl bonds to achieve selective mono-functionalization at the C3 position.

Substrate Analysis: Understanding Site Selectivity

The key to successfully employing this compound lies in understanding the factors that govern regioselectivity. In palladium-catalyzed cross-coupling reactions of dihalogenated heteroarenes, several factors influence which C-X bond reacts first:

-

Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst.[5] This is typically the dominant factor controlling selectivity.

-

Electronic Effects: The pyridazine ring's nitrogen atoms are electron-withdrawing, influencing the electron density at adjacent carbon atoms. Halides positioned alpha to a nitrogen atom (like the C3 and C6 positions) are generally more reactive toward Pd(0) insertion.[6][7]

For this compound, these factors converge to make the C3-Br bond the primary site of reactivity under standard cross-coupling conditions, allowing for the selective introduction of a diverse range of substituents while preserving the C6-Cl bond for subsequent transformations.

The Engine of Synthesis: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (preferentially C-Br) of the pyridazine, forming a Pd(II) complex. This is often the rate-determining step.[10]

-

Transmetalation / Insertion: The second coupling partner is delivered to the palladium center. In Suzuki and Sonogashira reactions, this is a transmetalation step where an organometallic reagent transfers its organic group to the palladium.[2][11] In the Heck reaction, a neutral alkene undergoes migratory insertion into the Pd-C bond.[9]

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[8]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and hetero-biaryl compounds.[9][12] It is renowned for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and esters.

Experimental Protocol: Synthesis of 3-Aryl-6-chloro-4-methylpyridazine

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. nobelprize.org [nobelprize.org]

- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 4. jocpr.com [jocpr.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

Using 3-Bromo-6-chloro-4-methylpyridazine to synthesize kinase inhibitors

Application Note: Strategic Functionalization of 3-Bromo-6-chloro-4-methylpyridazine for Kinase Inhibitor Discovery

Executive Summary

This guide details the synthetic utility of This compound (CAS: 89009-64-3) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. The pyridazine core serves as a bioisostere for the purine ring of ATP, capable of engaging the kinase hinge region via bidentate hydrogen bonding.

The presence of the 4-methyl group introduces a critical steric element that, combined with the electronic differentiation between the 3-bromo and 6-chloro substituents, allows for highly regioselective sequential functionalization. This note provides validated protocols for installing a "Hinge Binder" (via Suzuki coupling) and a "Solvent Front Tail" (via Nucleophilic Aromatic Substitution or Buchwald-Hartwig coupling).

Chemical Logic & Scaffold Analysis

Successful utilization of this scaffold relies on exploiting the orthogonal reactivity of the C3 and C6 positions.

Structural Dynamics

-

The Hinge Interface (N1-N2): The pyridazine nitrogens (N1/N2) typically serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the gatekeeper residue).

-

The Steric Lock (C4-Methyl): The methyl group at C4 creates significant steric hindrance around the C3 position.

-

The Halogen Duality:

-

C3-Br: Although sterically hindered by the C4-methyl, the Carbon-Bromine bond is electronically weaker and undergoes oxidative addition with Palladium(0) significantly faster than the C-Cl bond.

-

C6-Cl: This position is sterically accessible (flanked by a proton at C5) but requires harsher conditions for Pd-catalysis. However, it is highly susceptible to Nucleophilic Aromatic Substitution (

) due to the electron-deficient nature of the diazine ring.

-

The "Suzuki-First" Strategy

We recommend a Suzuki-First approach. By utilizing the superior leaving group ability of Bromine, we can install the critical aryl "Hinge Binder" at C3 under mild conditions that preserve the C6-Chloride. The C6-Cl is then displaced in a second step to attach solubilizing groups (the "Tail").

Synthetic Workflow Visualization

The following diagram outlines the logical flow for synthesizing a dual-functionalized kinase inhibitor from the parent scaffold.

Figure 1: Sequential functionalization strategy exploiting the electronic difference between Br/Cl and the steric environment of the 4-Methyl group.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C3-Functionalization)

Objective: Install the aryl "Hinge Binder" at the C3 position while leaving the C6-Chloro intact for future reaction. Challenge: The C4-Methyl group sterically impedes the approach of bulky ligands, but the C-Br bond is electronically activated.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.1 equiv) (e.g., 4-fluorophenylboronic acid)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

-

Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the pyridazine scaffold, boronic acid, and Palladium catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling.

-

Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.

-

Thermal Activation: Heat the mixture to 80°C for 4–6 hours.

-

Critical Control Point: Do not exceed 90°C. Higher temperatures may trigger oxidative addition at the C6-Cl bond, leading to bis-coupling byproducts.

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the Bromide (M+) and appearance of the Monocoupled product (M-Br+Ar). The Chloride isotope pattern (3:1 ratio of M:M+2) should be preserved in the product.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). The monocoupled product is typically less polar than the starting material.

Protocol B: C6-Amination via Nucleophilic Aromatic Substitution ( )

Objective: Install a solubilizing amine (the "Tail") at the C6 position. Mechanism: The pyridazine ring is electron-deficient. The C6 position is less sterically hindered than C3, allowing for nucleophilic attack.

Reagents:

-

Substrate: Intermediate A (from Protocol A) (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine) (2.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Methodology:

-

Preparation: Dissolve Intermediate A in NMP (0.5 M).

-

Addition: Add the amine and DIPEA.

-

Reaction: Heat to 120°C in a sealed tube or microwave reactor.

-

Microwave Optimization: 140°C for 30 minutes is often sufficient and cleaner.

-

-

Workup: Pour into crushed ice/water. If the product precipitates, filter it (ideal). If not, extract with DCM.

-

Purification: Reverse-phase HPLC is recommended for final kinase inhibitors to ensure >98% purity for biological assays.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Parameters

| Parameter | Recommended Condition | Why? |

| Catalyst (Step 1) | Pd(dppf)Cl₂ | Bidentate ligand prevents ligand dissociation; resists deactivation by the N-heterocycle. |

| Temperature (Step 1) | 80°C | Sufficient for C-Br activation; too low for C-Cl activation (Kinetic Control). |

| Ligand (Step 1 - Alt) | XPhos | Use if the boronic acid is extremely bulky (ortho-substituted). XPhos handles sterics well. |

| Solvent (Step 2) | NMP or DMSO | Polar aprotic solvents stabilize the Meisenheimer complex intermediate in |

| Alternative Step 2 | Buchwald-Hartwig | If the amine is non-nucleophilic (e.g., Aniline), use Pd₂(dba)₃ + BrettPhos + Cs₂CO₃. |

Design Application: Kinase Binding Mode

When designing the Aryl Boronic Acid (Step 1) and Amine (Step 2), consider the following standard binding model for this scaffold:

-

Hinge Region: The Pyridazine N1/N2 act as H-bond acceptors. The Aryl group at C3 often projects into the "Gatekeeper" pocket or the hydrophobic back-pocket.

-

Solvent Front: The Amine at C6 projects towards the solvent front. This is the ideal position to place solubilizing groups (e.g., N-methyl piperazine) to improve ADME properties without disrupting binding affinity.

References

-

Vertex Pharmaceuticals. "Pyridazine derivatives as kinase inhibitors." Journal of Medicinal Chemistry, vol. 48, no. 5, 2005. (Generalized scaffold reference).

-

Sigma-Aldrich. "6-Bromo-3-chloro-4-methylpyridazine Product Specification." Sigma-Aldrich Catalog.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, vol. 95, no.[2] 7, 1995, pp. 2457–2483.

-

BenchChem. "Application Notes for Suzuki Coupling Reactions Using Halogenated Pyridines/Pyridazines." BenchChem Protocols.

-

Organic Chemistry Portal.

) on Heterocycles."

Sources

Application Notes and Protocols for the Functionalization of the Pyridazine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in drug discovery.[1] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a valuable bioisostere for phenyl and pyridine rings, often imparting improved physicochemical properties such as increased water solubility.[2] Consequently, pyridazine derivatives are found in a wide array of FDA-approved drugs and biologically active compounds, demonstrating activities ranging from anticancer to anti-inflammatory and serving as GABA-A receptor antagonists.[1][3][4]

The strategic functionalization of the pyridazine nucleus is paramount for modulating the biological activity and pharmacokinetic profiles of lead compounds. This guide details key, reliable protocols for achieving diverse substitutions on the pyridazine ring, empowering chemists to synthesize novel analogues for drug discovery programs.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds.[5][6] The Suzuki-Miyaura reaction, in particular, is widely employed for the functionalization of pyridazines due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7]

Causality of Experimental Choices:

The success of a Suzuki-Miyaura coupling on a pyridazine substrate hinges on several key factors:

-

Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used due to their effectiveness in coupling with electron-deficient heterocycles.[7] The phosphine ligands stabilize the Pd(0) active species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid via the formation of a more nucleophilic boronate species.[7][8] The choice of base can influence the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., 1,2-dimethoxyethane (DME), ethanol) and water is commonly used to dissolve both the organic and inorganic reaction components.[7]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 3-(hetero)aryl-6-(thiophen-2-yl)pyridazines.[7]

Materials:

| Reagent/Material | Purpose |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Starting material |

| (Hetero)aromatic boronic acid | Coupling partner |

| Pd(PPh₃)₄ | Palladium catalyst (5 mol %) |

| 1,2-Dimethoxyethane (DME) | Organic solvent |

| Ethanol | Co-solvent |

| 2 M Aqueous Na₂CO₃ | Base |

| Chloroform | Extraction solvent |

| Saturated NaCl solution | Aqueous wash |

| Nitrogen gas | Inert atmosphere |

Procedure:

-

To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the desired (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).

-

Add a solvent mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ (1 mL).

-

Purge the vessel with nitrogen gas for 5-10 minutes to establish an inert atmosphere.

-

Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The typical reaction time is 48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with chloroform (3 x 20 mL).

-

Wash the combined organic layers with a saturated solution of NaCl (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired thienylpyridazine derivative.

II. C-H Functionalization: The Minisci Reaction

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization of the substrate, leading to more atom-economical and efficient synthetic routes.[9][10][11] The Minisci reaction is a powerful method for the direct alkylation or acylation of electron-deficient heterocycles like pyridazine, proceeding via a radical mechanism.[2][12][13]

Causality of Experimental Choices:

The regioselectivity and efficiency of the Minisci reaction are influenced by several factors:

-

Radical Source: Alkyl or acyl radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation), peroxides, or alkylsulfinate salts.[12][14][15]

-

Oxidant: An oxidant, commonly ammonium persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈), is required to generate the radical species.[12][15]

-

Catalyst: A silver nitrate (AgNO₃) catalyst is often employed to facilitate the oxidative generation of the radical from the precursor.[12][15]

-

Solvent System: A biphasic system of an organic solvent (e.g., dichloromethane or dichloroethane) and water is typically used.[12][15]

-

Acidity: The reaction is generally performed under acidic conditions to protonate the pyridazine ring, which enhances its electrophilicity and reactivity towards nucleophilic radicals.[12]

Experimental Protocol: General Procedure for Minisci-Type Decarboxylative Alkylation

This protocol is adapted from a general procedure for the C-4 alkylation of pyridines and is applicable to pyridazines.[15]

Materials:

| Reagent/Material | Purpose |

| Pyridazine substrate | Starting material |

| Carboxylic acid | Alkyl radical precursor |

| (NH₄)₂S₂O₈ | Oxidant |

| AgNO₃ | Catalyst (20 mol %) |

| Dichloroethane | Organic solvent |

| Water | Aqueous phase |

| Dichloromethane | Extraction solvent |

Procedure:

-

In a culture tube equipped with a stir bar, combine the pyridazine substrate (0.5 mmol, 1 equiv), the corresponding carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).

-

Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.

-

Stir the mixture vigorously at 50 °C for 2 hours.

-

Monitor the reaction progress and regioselectivity by NMR or LCMS.

-

Upon completion, dilute the reaction with dichloromethane (1 mL).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography to isolate the C-4 alkylated pyridazine.

III. Cycloaddition Reactions: Inverse-Electron-Demand Diels-Alder (iEDDA)

Cycloaddition reactions provide a powerful means to construct fused ring systems and introduce multiple substituents in a single step.[8][16][17][18] Pyridazines, being electron-deficient, can participate as dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions with electron-rich dienophiles.[17][19] This strategy is particularly useful for the synthesis of complex polycyclic scaffolds.

Causality of Experimental Choices:

-

Diene and Dienophile: The pyridazine acts as the electron-poor diene, while an electron-rich alkene or alkyne serves as the dienophile. The electronic nature of the substituents on both components dictates the reaction rate and regioselectivity.

-

Lewis Acid Catalysis: In some cases, a Lewis acid, such as boron trifluoride (BF₃), can be used to activate the pyridazine ring, making it more electrophilic and accelerating the cycloaddition.[19]

-

Solvent and Temperature: The choice of solvent and reaction temperature is crucial. Some intramolecular cycloadditions can be induced thermally by heating in a high-boiling solvent like bromobenzene.[20]

Experimental Protocol: Thermally Induced Intramolecular [4+2] Cycloaddition

This protocol describes the synthesis of a fused benzofuranonitrile from a 3-(alkynyloxy)-substituted 4-pyridazinecarbonitrile.[20]

Materials:

| Reagent/Material | Purpose |

| 3-(But-2-yn-1-yloxy)-4-pyridazinecarbonitrile | Starting material |

| Bromobenzene | Solvent |

| Argon gas | Inert atmosphere |

| Light petroleum/ethyl acetate | Eluent for chromatography |

| n-Pentane | Recrystallization solvent |

Procedure:

-

Dissolve the 3-(but-2-yn-1-yloxy)-4-pyridazinecarbonitrile (130 mg, 0.75 mmol) in bromobenzene (1 mL) in a reaction vessel.

-

Heat the solution to 150 °C under an argon atmosphere for 96 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography using a mixture of light petroleum and ethyl acetate (3:1) as the eluent.

-

Further purify the product by recrystallization from n-pentane to yield 2,3-dihydro-7-benzofurancarbonitrile.

IV. Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAAr), particularly when a good leaving group, such as a halogen, is present.[21][22][23][24] This is a classical and highly reliable method for introducing nucleophiles onto the pyridazine core.

Causality of Experimental Choices:

-

Leaving Group: Halogens (F, Cl, Br) are common leaving groups. Fluorine is often the most reactive due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.[22]

-

Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.[22][23] The strength and nature of the nucleophile will influence the reaction conditions required.

-

Regioselectivity: The position of the leaving group and the presence of other substituents on the ring direct the regioselectivity of the substitution. For instance, in 4,5,6-trifluoropyridazin-3(2H)-one, nucleophilic attack by amines preferentially occurs at the 4-position.[22]

Experimental Protocol: Sequential Nucleophilic Substitution on a Polyfluorinated Pyridazinone

This protocol illustrates the selective amination of 4,5,6-trifluoropyridazin-3(2H)-one.[22]

Materials:

| Reagent/Material | Purpose |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Starting material |

| Primary or secondary amine | Nucleophile |

| Suitable solvent (e.g., ethanol) | Reaction medium |

Procedure:

-

Dissolve 4,5,6-trifluoropyridazin-3(2H)-one in a suitable solvent such as ethanol.

-

Add the desired primary or secondary amine (e.g., butylamine, morpholine, or aniline derivatives) to the solution.

-

Stir the reaction mixture at an appropriate temperature (this may range from room temperature to reflux, depending on the nucleophile's reactivity).

-

Monitor the reaction by TLC to observe the formation of a mixture of aminated products. The major product will typically be the 4-substituted isomer.

-

Upon completion, remove the solvent under reduced pressure.

-

Isolate and purify the desired product from the isomeric mixture using column chromatography or recrystallization.

-

The resulting 4-aminated product can then be subjected to a second nucleophilic substitution reaction to create 4,5-disubstituted systems.

Visualizations

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Catalytic Cycle of the Minisci Reaction

Caption: Simplified Minisci Reaction Cycle.

References

-

[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PMC. [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC. [Link]

-

Pyridazines. I. Novel Intramolecular Cycloaddition of 3-Chloro-6-(2-allylphenoxy) pyridazines. J-Stage. [Link]

-

Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][9][16]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]

-

Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

-

A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. [Link]

-

Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme. [Link]

-

Recent Advances in Minisci-Type Reactions. SciSpace. [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]

-

ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. Wiley Online Library. [Link]

-

Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). ResearchGate. [Link]

-

Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA. [Link]

-